molecular formula C11H18BrNO3 B599784 (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No. 152665-75-3

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Cat. No. B599784
M. Wt: 292.173
InChI Key: AHDOQGYAXYGUQV-QMMMGPOBSA-N
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Description

The compound “(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

Pyrrolidines can be synthesized through a variety of methods. One efficient method for the N-heterocyclization of primary amines with diols was developed using a Cp*Ir complex . This method allows for the synthesis of a variety of five-, six-, and seven-membered cyclic amines .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidines can vary widely depending on the specific compound and the conditions under which the reaction takes place. For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .

Scientific Research Applications

Crystallography and Structural Analysis

One study details the synthesis and crystal structure analysis of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, through spectroscopic methods and X-ray diffraction. This research contributes to understanding the structural properties of pyrrolidine derivatives, which is crucial for designing compounds with specific chemical and physical properties (S. Naveen et al., 2007).

Asymmetric Synthesis

Another significant application is in the field of asymmetric synthesis. For instance, the reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate has been shown to yield highly diastereoselective products, demonstrating the compound's utility in synthesizing enantiomerically pure substances. This process highlights the importance of such compounds in the development of materials with specific optical properties (K. Funabiki et al., 2008).

Nitrile Anion Cyclization

The compound also plays a role in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines. This method provides a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the utility of (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate derivatives in creating complex molecular structures with high yield and enantiomeric excess (John Y. L. Chung et al., 2005).

Continuous Flow Synthesis

Moreover, the compound's derivatives have been used in one-step continuous flow synthesis methods for creating highly substituted pyrrole-3-carboxylic acid derivatives. This approach utilizes the HBr generated in the Hantzsch reaction for in situ hydrolysis, demonstrating the compound's versatility in synthetic organic chemistry (A. Herath et al., 2010).

properties

IUPAC Name

tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDOQGYAXYGUQV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

CAS RN

152665-75-3
Record name tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
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